![molecular formula C15H15NO4 B2581499 dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate CAS No. 866137-12-4](/img/structure/B2581499.png)
dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate” has been reported. For instance, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were prepared and evaluated for antibacterial activity . The synthesis involved the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide with substituted phenyl acetic acids .Scientific Research Applications
Molecular Structure and Synthesis
Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate and its derivatives show intriguing molecular structures, making them subjects of structural analysis using techniques like NMR, single crystal X-ray diffraction, and ab initio calculations. The complex structure, featuring elements like a pyrazole ring and phenyl ring, is not in the same plane, indicating intricate molecular interactions. This complex is a part of molecular studies aiming to understand the molecular architecture and design of novel compounds for various applications (Jiménez-Cruz et al., 2003).
Functionalized Ligands and Metal Coordination
Compounds similar to this compound are synthesized as functionalized ligands. These structures are designed to coordinate with metal atoms, a property potentially useful in the development of catalysts, sensors, or materials for electronic devices. The crystal structures of such compounds reveal interactions like hydrogen bonding, which is critical for their stability and reactivity (Meskini et al., 2011).
Atropisomerism and Steric Effects
Certain malonic ester derivatives exhibit restricted rotation, leading to the formation of atropisomers. These compounds, including derivatives of this compound, provide insights into steric effects and molecular symmetry, contributing to our understanding of isomerism and its implications in chemical reactions and potential pharmaceutical applications (Boiadjiev & Lightner, 2002).
Chemical Synthesis and Organic Chemistry
The compound and its related chemical structures are pivotal in organic synthesis. They serve as building blocks or intermediates in the synthesis of complex molecules. Research in this area focuses on developing novel synthetic routes, improving yields, understanding reaction mechanisms, and exploring the reactivity of these compounds under various conditions (Boichenko et al., 2020).
Mechanism of Action
Target of Action
Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate is a compound that primarily targets enzymes involved in cell growth and glucose uptake . It has been shown to interact with the enzyme’s active site, affecting its function .
Mode of Action
The compound interacts with its targets through hydrogen bonding interactions at the enzyme’s active site . This interaction results in changes to the enzyme’s function, leading to suppressed cell growth and increased glucose uptake .
Biochemical Pathways
this compound affects the biochemical pathways related to cell growth and glucose metabolism . By interacting with its targets, it influences these pathways, leading to changes in cell growth and glucose uptake .
Pharmacokinetics
It is known that the compound can dissolve in many organic solvents, but has a lower solubility in water . This could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The action of this compound results in suppressed cell growth and increased glucose uptake . This leads to an increase in the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s dust may irritate the eyes and respiratory tract, and it should be handled with appropriate protective equipment . Additionally, it should be stored and handled away from oxidizing agents to prevent fire and explosion .
properties
IUPAC Name |
dimethyl 2-(4-pyrrol-1-ylphenyl)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-14(17)13(15(18)20-2)11-5-7-12(8-6-11)16-9-3-4-10-16/h3-10,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILLDJXVUQUKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)N2C=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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